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molecular formula C7H17F2N3 B8455790 1,4-Butanediamine, N4-(3-aminopropyl)-2,2-difluoro-

1,4-Butanediamine, N4-(3-aminopropyl)-2,2-difluoro-

Cat. No. B8455790
M. Wt: 181.23 g/mol
InChI Key: QOWHBRZUSJBWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851448

Procedure details

The 1,8-diamino-4-p-toluenesulfonyl-7,7-difluoro-4-aza-octane so obtained is refluxed with 100 mL of 48% aqueous HBr for 20 hours. After cooling to room temperature, the solution is carefully extracted with ether (5×300 mL). After evaporation of the solvent, traces of free HBr are removed by stripping twice with water; on stripping with ethanol, the desired 7,7-difluoro-1,8-diamino-aza-octane crystallizes as the trihydrobromide. Digestion with acetone yields white crystals which are washed with acetone, a small amount of ethanol, and finally with ether: 12.85 g (95%).
Name
1,8-diamino-4-p-toluenesulfonyl-7,7-difluoro-4-aza-octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:6][CH2:7][C:8]([F:12])([F:11])[CH2:9][NH2:10]>Br>[F:11][C:8]([F:12])([CH2:9][NH2:10])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3][CH2:2][NH2:1]

Inputs

Step One
Name
1,8-diamino-4-p-toluenesulfonyl-7,7-difluoro-4-aza-octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCN(CCC(CN)(F)F)S(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution is carefully extracted with ether (5×300 mL)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, traces of free HBr
CUSTOM
Type
CUSTOM
Details
are removed
CUSTOM
Type
CUSTOM
Details
the desired 7,7-difluoro-1,8-diamino-aza-octane crystallizes as the trihydrobromide
CUSTOM
Type
CUSTOM
Details
Digestion with acetone yields white crystals which
WASH
Type
WASH
Details
are washed with acetone

Outcomes

Product
Name
Type
Smiles
FC(CCNCCCN)(CN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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